molecular formula C15H23NO3 B268603 N-[4-(2-ethoxyethoxy)phenyl]-2,2-dimethylpropanamide

N-[4-(2-ethoxyethoxy)phenyl]-2,2-dimethylpropanamide

Cat. No. B268603
M. Wt: 265.35 g/mol
InChI Key: SURAIJDRVGXTOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(2-ethoxyethoxy)phenyl]-2,2-dimethylpropanamide, also known as EDP-420, is a chemical compound that has been extensively studied for its potential therapeutic applications. EDP-420 belongs to a class of compounds called fatty acid amide hydrolase (FAAH) inhibitors, which have been shown to have a variety of effects on the body's endocannabinoid system. In

Mechanism of Action

N-[4-(2-ethoxyethoxy)phenyl]-2,2-dimethylpropanamide works by inhibiting the enzyme FAAH, which is responsible for breaking down endocannabinoids in the body. By inhibiting FAAH, N-[4-(2-ethoxyethoxy)phenyl]-2,2-dimethylpropanamide increases the levels of endocannabinoids in the body, which can have a variety of effects on the body's endocannabinoid system. The endocannabinoid system plays a role in regulating a variety of physiological processes, including pain, inflammation, mood, and appetite.
Biochemical and Physiological Effects:
N-[4-(2-ethoxyethoxy)phenyl]-2,2-dimethylpropanamide has been shown to have a variety of biochemical and physiological effects in preclinical studies. In animal models, N-[4-(2-ethoxyethoxy)phenyl]-2,2-dimethylpropanamide has been shown to have analgesic and anti-inflammatory effects, as well as potential applications in the treatment of anxiety and depression. N-[4-(2-ethoxyethoxy)phenyl]-2,2-dimethylpropanamide has also been studied for its potential use in the treatment of drug addiction and withdrawal.

Advantages and Limitations for Lab Experiments

One advantage of N-[4-(2-ethoxyethoxy)phenyl]-2,2-dimethylpropanamide is that it has been extensively studied in preclinical models, which provides a wealth of information about its potential therapeutic applications. However, one limitation of N-[4-(2-ethoxyethoxy)phenyl]-2,2-dimethylpropanamide is that it has not yet been studied in clinical trials, which makes it difficult to determine its safety and efficacy in humans.

Future Directions

There are several future directions for further research on N-[4-(2-ethoxyethoxy)phenyl]-2,2-dimethylpropanamide. One area of interest is the potential use of N-[4-(2-ethoxyethoxy)phenyl]-2,2-dimethylpropanamide in the treatment of pain and inflammation. Another area of interest is the potential use of N-[4-(2-ethoxyethoxy)phenyl]-2,2-dimethylpropanamide in the treatment of anxiety and depression. Additionally, further research is needed to determine the safety and efficacy of N-[4-(2-ethoxyethoxy)phenyl]-2,2-dimethylpropanamide in humans, which could pave the way for its use as a therapeutic agent.

Synthesis Methods

The synthesis of N-[4-(2-ethoxyethoxy)phenyl]-2,2-dimethylpropanamide involves several steps, starting with the reaction of 4-(2-ethoxyethoxy)aniline with 2,2-dimethylpropanoyl chloride to form the corresponding amide. This intermediate is then subjected to hydrogenation in the presence of palladium on carbon to yield N-[4-(2-ethoxyethoxy)phenyl]-2,2-dimethylpropanamide. The overall yield of this synthesis method is approximately 30%.

Scientific Research Applications

N-[4-(2-ethoxyethoxy)phenyl]-2,2-dimethylpropanamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of pain and inflammation. In preclinical studies, N-[4-(2-ethoxyethoxy)phenyl]-2,2-dimethylpropanamide has been shown to have analgesic and anti-inflammatory effects, as well as potential applications in the treatment of anxiety and depression. N-[4-(2-ethoxyethoxy)phenyl]-2,2-dimethylpropanamide has also been studied for its potential use in the treatment of drug addiction and withdrawal.

properties

Product Name

N-[4-(2-ethoxyethoxy)phenyl]-2,2-dimethylpropanamide

Molecular Formula

C15H23NO3

Molecular Weight

265.35 g/mol

IUPAC Name

N-[4-(2-ethoxyethoxy)phenyl]-2,2-dimethylpropanamide

InChI

InChI=1S/C15H23NO3/c1-5-18-10-11-19-13-8-6-12(7-9-13)16-14(17)15(2,3)4/h6-9H,5,10-11H2,1-4H3,(H,16,17)

InChI Key

SURAIJDRVGXTOM-UHFFFAOYSA-N

SMILES

CCOCCOC1=CC=C(C=C1)NC(=O)C(C)(C)C

Canonical SMILES

CCOCCOC1=CC=C(C=C1)NC(=O)C(C)(C)C

Origin of Product

United States

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